molecular formula C8H9BrN2 B3227160 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1260670-11-8

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B3227160
CAS No.: 1260670-11-8
M. Wt: 213.07
InChI Key: IKOUMNQKEQEVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1955547-21-3) is a bicyclic heterocyclic compound with a bromine substituent at the 4-position of the naphthyridine core. Its molecular formula is C₈H₉BrN₂, and it is commonly available as a dihydrobromide salt (C₈H₁₁Br₃N₂; MW: 374.8983 g/mol) . The compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h2,4,10H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOUMNQKEQEVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CC(=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine largely depends on its derivatives and the specific biological targets. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1823232-54-7)
  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Key Features :
    • Chlorine at the 4-position (vs. bromine in the target compound).
    • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances solubility in organic solvents but reduces electrophilicity.
    • Reactivity : Chlorine is a poorer leaving group than bromine, making this compound less reactive in nucleophilic substitutions .
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride (CAS 1196156-01-0)
  • Molecular Formula : C₈H₁₁BrCl₂N₂
  • Key Features: Bromine at the 3-position (vs. 4-position in the target compound). Dihydrochloride salt form (MW: 268.1834 g/mol) offers different solubility compared to the dihydrobromide salt .
7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 911010-92-9)
  • Molecular Formula : C₁₅H₁₅ClN₂
  • Key Features: Benzyl group at the 7-position increases steric bulk and aromaticity. Chlorine at 4-position reduces reactivity compared to bromine.

Non-Halogenated Derivatives

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1196146-61-8)
  • Molecular Formula : C₉H₁₂N₂
  • Key Features :
    • Methyl group at the 2-position (electron-donating) instead of bromine.
    • Lacks halogen reactivity, making it less suitable for cross-coupling but more stable under basic conditions.
    • Applications : Explored as a building block for nicotinic receptor modulators .
5,6,7,8-Tetrahydro-1,7-naphthyridine (Parent Compound)
  • Molecular Formula : C₈H₁₀N₂
  • Key Features :
    • Lacking substituents, this compound is a precursor for functionalization.
    • Synthesized via debenzylation of 7-benzyl derivatives (e.g., Pd/C, H₂) .

Structural Isomers and Related Cores

tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (CAS 1341036-28-9)
  • Molecular Formula : C₁₄H₂₁BrN₂O₂
  • Key Features :
    • 1,6-naphthyridine core (vs. 1,7) alters ring geometry and electronic properties.
    • Bromine at the 3-position and Boc group enable dual functionalization strategies .
8-(4-Bromophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (5i)
  • Molecular Formula : C₁₅H₁₅BrN₂
  • Demonstrates the utility of brominated naphthyridines in generating biaryl structures via Suzuki couplings .

Comparative Data Table

Compound Name CAS Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide 1955547-21-3 C₈H₁₁Br₃N₂ Br (4-position) 374.8983 Cross-coupling reactions
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine 1823232-54-7 C₁₃H₁₇ClN₂O₂ Cl (4-position), Boc 268.7393 Protected intermediate for amine synthesis
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride 1196156-01-0 C₈H₁₁BrCl₂N₂ Br (3-position) 268.1834 Positional isomer studies
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine 1196146-61-8 C₉H₁₂N₂ CH₃ (2-position) 148.21 Nicotinic receptor modulation

Biological Activity

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H9BrN2C_8H_9BrN_2 and a molecular weight of approximately 215.08 g/mol. Its structure features a bromine atom at the 4-position of the naphthyridine ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects that suggest potential as an antibacterial agent.
  • Antifungal Activity : Preliminary studies indicate efficacy against fungi like Candida albicans, with mechanisms likely involving disruption of fungal cell membranes.

Anticancer Potential

The naphthyridine core of this compound is associated with various anticancer activities. It may inhibit specific enzymes involved in cancer cell proliferation. For example:

  • Mechanism of Action : It is believed to interact with multiple biochemical pathways that regulate cell growth and apoptosis .
  • Case Studies : In vitro studies have shown that derivatives of naphthyridine can induce apoptosis in cancer cell lines such as breast and colon cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cancer progression and inflammation .
  • Receptor Interaction : It has been suggested that this compound can modulate receptor activity related to microbial resistance mechanisms.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansDisruption of cell membrane
AnticancerBreast cancer cellsInduction of apoptosis
AnticancerColon cancer cellsInhibition of cell proliferation

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions applied to naphthyridine derivatives. Various synthetic strategies can yield derivatives with enhanced biological properties or modified activities:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups to create analogs with different biological profiles .
  • Functionalization : Specific functionalization at different positions on the naphthyridine ring can lead to compounds with targeted therapeutic effects .

Q & A

Q. What are the common synthetic routes for 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine?

  • Methodological Answer : The synthesis of brominated tetrahydro-naphthyridines typically involves catalytic hydrogenation, halogenation, or multi-step functionalization. Key approaches include:
  • Catalytic Reduction : Palladium on charcoal (Pd/C) in ethanol reduces unsaturated naphthyridine cores to tetrahydro derivatives. For example, 1,7-naphthyridine derivatives are hydrogenated under 3 atm H₂ to yield tetrahydro analogs .
  • Halogenation : Bromine or brominating agents (e.g., NBS) introduce bromine at the 4-position. This step often follows Boc-protection to stabilize intermediates .
  • Multi-Component Reactions (MCRs) : Trisubstituted naphthyridines can be synthesized using aldehydes, aminopyridines, and cyanoacetates with catalysts like TBBDA or PBBS .
    Example Workflow:
     1. Boc-protection of the nitrogen → 2. Catalytic hydrogenation → 3. Bromination → 4. Deprotection.  
     Yield optimization requires temperature control (e.g., 70°C) and solvent selection (DMF or THF) [[1, 8, 20]].  

Q. How is this compound characterized?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons) and bromine-induced deshielding .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 213.08 g/mol for the hydrobromide salt) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the key physical and chemical properties of this compound?

  • Methodological Answer :
  • Molecular Weight : 213.08 g/mol (hydrobromide salt) .
  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the Boc-protected amine and bromine substituent .
  • Reactivity : Bromine at the 4-position enables Suzuki-Miyaura cross-coupling for functionalization .

Advanced Research Questions

Q. How can synthetic conditions be optimized for higher yields of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (20–50°C) during hydrogenation minimize side reactions .
  • Catalyst Screening : Pd/C vs. PtO₂ affects reduction efficiency. Pd/C in ethanol achieves 78% yield for tetrahydro derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves Boc-protected intermediates from byproducts .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Methodological Answer :
  • Reproducibility Checks : Verify catalyst activity (e.g., Pd/C freshness) and solvent purity .
  • Analytical Cross-Validation : Compare NMR with LC-MS to detect impurities (e.g., debrominated byproducts) .
  • Computational Modeling : DFT calculations predict regioselectivity in bromination or coupling reactions .

Q. What cross-coupling strategies are effective for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ with aryl boronic acids in toluene/ethanol (80°C, 12 h) replaces bromine with aryl groups. Yields >70% require degassed solvents .
  • Buchwald-Hartwig Amination : Palladium-Xantphos catalysts introduce amines at the 4-position .
    Example:
     4-Bromo-THN + PhB(OH)₂ → 4-Phenyl-THN (Yield: 82%, Conditions: Pd(dba)₂, SPhos, K₂CO₃, dioxane, 100°C) [[19]].  

Q. How can the biological activity of 4-Bromo-THN derivatives be predicted or validated?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare with analogs like 5-Bromo-8-chloro-1,7-naphthyridine, which inhibits bacterial DNA gyrase .
  • In-Silico Screening : Molecular docking against targets (e.g., kinase enzymes) using AutoDock Vina .
  • In-Vitro Assays : Antimicrobial testing (MIC against S. aureus) or cytotoxicity (MTT assay on cancer cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 2
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.